Cas no 2034353-39-2 (3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea)

3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea 化学的及び物理的性質
名前と識別子
-
- 3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea
- 1-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-[4-(trifluoromethylsulfanyl)phenyl]urea
- F6438-3389
- AKOS032456894
- 2034353-39-2
- 3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea
- 1-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea
-
- インチ: 1S/C17H19F3N6O3S/c1-28-16-24-13(23-14(25-16)26-6-8-29-9-7-26)10-21-15(27)22-11-2-4-12(5-3-11)30-17(18,19)20/h2-5H,6-10H2,1H3,(H2,21,22,27)
- InChIKey: HLVFEROQUUAMTN-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C=CC(=CC=1)NC(NCC1=NC(=NC(=N1)N1CCOCC1)OC)=O
計算された属性
- 精确分子量: 444.11914415g/mol
- 同位素质量: 444.11914415g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 11
- 重原子数量: 30
- 回転可能化学結合数: 6
- 複雑さ: 547
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 127Ų
3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6438-3389-20μmol |
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea |
2034353-39-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6438-3389-15mg |
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea |
2034353-39-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6438-3389-75mg |
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea |
2034353-39-2 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6438-3389-20mg |
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea |
2034353-39-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6438-3389-100mg |
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea |
2034353-39-2 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6438-3389-2μmol |
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea |
2034353-39-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6438-3389-3mg |
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea |
2034353-39-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6438-3389-4mg |
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea |
2034353-39-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6438-3389-10μmol |
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea |
2034353-39-2 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6438-3389-25mg |
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea |
2034353-39-2 | 25mg |
$109.0 | 2023-09-09 |
3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea 関連文献
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}ureaに関する追加情報
3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea: A Comprehensive Overview
The compound with CAS No. 2034353-39-2, known as 3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea, is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which integrates a triazine ring system with a urea functional group, as well as substituents such as methoxy and morpholinyl groups. The presence of these functional groups suggests potential bioactivity, making this compound a promising candidate for drug discovery and development.
Recent studies have highlighted the importance of 1,3,5-triazine derivatives in the design of bioactive molecules. The triazine ring system is known for its versatility and ability to participate in various biological interactions. In the case of this compound, the triazine ring is further substituted with a methoxy group at position 4 and a morpholinyl group at position 6. These substituents not only enhance the structural complexity but also contribute to the compound's potential pharmacological properties. Morpholine, a saturated heterocyclic compound, is often used in drug design due to its ability to form hydrogen bonds and its favorable pharmacokinetic profile.
The urea functional group in this compound plays a critical role in its bioactivity. Urea derivatives are widely recognized for their ability to act as inhibitors of various enzymes and receptors. In this case, the urea group is connected to a phenyl ring that carries a trifluoromethyl sulfanyl substituent. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the electronic characteristics of the molecule and potentially enhance its binding affinity to target proteins.
Recent advancements in computational chemistry have enabled researchers to predict the potential binding modes and activities of complex molecules like this one. For instance, molecular docking studies have revealed that this compound may exhibit strong binding affinity towards certain kinase enzymes, which are key targets in the treatment of various diseases, including cancer. Additionally, preliminary in vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against specific enzymatic targets, further supporting its potential as a lead compound in drug discovery.
The synthesis of 3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the triazine ring system through condensation reactions and subsequent functionalization with methoxy and morpholinyl groups. The final step involves coupling the triazine derivative with the trifluoromethyl sulfanylphenyl urea moiety to yield the target compound.
From an analytical standpoint, this compound has been characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses confirm the molecular structure and purity of the compound, ensuring its suitability for further biological studies. Additionally, high-performance liquid chromatography (HPLC) has been employed to assess the stability and solubility properties of this compound under various conditions.
In terms of applications, this compound represents a valuable addition to the arsenal of bioactive molecules being explored for therapeutic purposes. Its unique combination of functional groups suggests potential applications in oncology, inflammation management, and other therapeutic areas where modulation of specific protein targets is desired. Furthermore, ongoing research is focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce potential toxicity.
The development of novel drugs often relies on the identification of compounds with both high potency and selectivity towards their intended targets. In this context, 3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea stands out as a promising candidate due to its structural features and preliminary biological activity data. As research progresses, it is anticipated that this compound will contribute significantly to our understanding of drug design principles and pave the way for innovative therapeutic interventions.
2034353-39-2 (3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea) Related Products
- 1783566-99-3((2-Bromo-4-methoxypyridin-3-yl)methanol)
- 2248321-07-3(7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid)
- 2172017-92-2(3-Chloro-4-(1,1-difluoroethyl)benzaldehyde)
- 923173-93-7(N-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide)
- 1361898-44-3(2-(Bromomethyl)-6-(difluoromethyl)-3-methylpyridine-5-acetic acid)
- 874463-83-9(3-{3-(3-methylphenoxy)methyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}pyridine)
- 2140866-87-9(N-methyl-3-(4-piperidyl)benzamide;dihydrochloride)
- 898441-36-6(4-benzenesulfonamido-N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-ylbenzamide)
- 1312785-22-0(tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate)
- 114364-74-8(4-fluoro-N-2-(1H-indol-1-yl)ethylbenzene-1-sulfonamide)




